1-(4-Chlorophenyl)-2-(2,4-dimethylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
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Overview
Description
1-(4-Chlorophenyl)-2-(2,4-dimethylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound characterized by its unique structure, which includes chlorophenyl and dimethylphenyl groups attached to a disulfane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(2,4-dimethylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves the reaction of 4-chlorophenyl and 2,4-dimethylphenyl precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(2,4-dimethylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The chlorophenyl and dimethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(2,4-dimethylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(2,4-dimethylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with molecular targets through its sulfur-containing core. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(2,4-dimethylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- This compound
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chlorophenyl and dimethylphenyl groups with a disulfane core makes it a valuable compound for various applications.
Properties
CAS No. |
91222-46-7 |
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Molecular Formula |
C14H13ClO4S2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonylsulfonyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C14H13ClO4S2/c1-10-3-8-14(11(2)9-10)21(18,19)20(16,17)13-6-4-12(15)5-7-13/h3-9H,1-2H3 |
InChI Key |
JANUBNPOSSPKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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